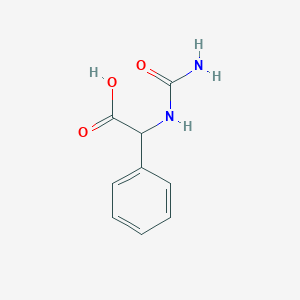

2-(Carbamoylamino)-2-phenylacetic acid

描述

“2-(Carbamoylamino)-2-phenylacetic acid” is a compound that involves the carbamoylation process . Carbamoylation is a non-enzymatic post-translational modification that binds isocyanic acid, derived from the dissociation of urea or from the myeloperoxidase-mediated catabolism of thiocyanate, to the free amino groups of a multitude of proteins .

Synthesis Analysis

The synthesis of carbamoyl amino acids involves a series of reactions. It is produced from bicarbonate, ammonia (derived from amino acids), and phosphate (from ATP). The synthesis is catalyzed by the enzyme carbamoyl phosphate synthetase . An appropriate 2-chloro-3-(3-carbamoyl-propionylamino)-benzoic acid carbamoyl-moiety alkyl or hydroxylalkyl substituted derivative is dissolved in dimethylformamide (DMF), phenylamine appropriate phenyl moiety substituted derivative, potassium carbonate, and copper powder are then added .

Molecular Structure Analysis

The molecular structure of “2-(Carbamoylamino)-2-phenylacetic acid” involves the carbamoyl group. The side-chain amino group of Orn attacks the carbonyl carbon of CP nucleophilically, left, to form a tetrahedral transition state, middle. Charge rearrangement releases Cit and P, right .

Chemical Reactions Analysis

Amino acid analysis (AAA) involves a series of chromatographic techniques that can be used to measure protein levels, avoiding some difficulties and providing specific compositional information . The AA detectors are mainly based on signal collection from ultraviolet (UV) absorption, fluorescence (FL) emission, mass spectrometry (MS), nuclear magnetic resonance (NMR), and electrochemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Carbamoylamino)-2-phenylacetic acid” are important for its function. Amino acid analysis (AAA) involves a series of chromatographic techniques that can be used to measure protein levels, avoiding some difficulties and providing specific compositional information . The AA detectors are mainly based on signal collection from ultraviolet (UV) absorption, fluorescence (FL) emission, mass spectrometry (MS), nuclear magnetic resonance (NMR), and electrochemistry .

未来方向

Carbamoylated proteins have been linked to atherosclerosis, lipid metabolism, immune system dysfunction, and renal fibrosis . The degree of carbamoylation was identified as an important risk factor for mortality in patients undergoing dialysis or with accelerated atherogenesis . Future research could focus on the effects of strategies to lower the carbamoylation load . Glutamine has a versatile role in cell metabolism, participating in the tri-carboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . This could be another area of future exploration.

属性

IUPAC Name |

2-(carbamoylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOUOHDKHHZWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403944 | |

| Record name | 2-(carbamoylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carbamoylamino)-2-phenylacetic acid | |

CAS RN |

5616-20-6 | |

| Record name | 2-(carbamoylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)